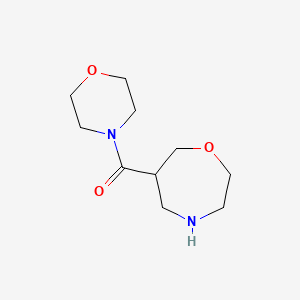

Morpholino(1,4-oxazepan-6-yl)methanone

Descripción

Morpholino(1,4-oxazepan-6-yl)methanone (CAS: 1316221-36-9) is a heterocyclic compound featuring a morpholine moiety (1,4-tetrahydrooxazine) linked via a methanone group to a 1,4-oxazepane ring (a seven-membered heterocycle containing one oxygen and one nitrogen atom) . However, detailed experimental data on its synthesis, physicochemical properties, or biological activity are scarce in publicly available literature .

Propiedades

IUPAC Name |

morpholin-4-yl(1,4-oxazepan-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c13-10(12-2-5-14-6-3-12)9-7-11-1-4-15-8-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUITCPJXXXPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(1,4-oxazepan-6-yl)methanone typically involves the reaction of morpholine with 1,4-oxazepane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and structure of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Morpholino(1,4-oxazepan-6-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are performed under controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives, while reduction can produce morpholine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

One of the primary applications of Morpholino(1,4-oxazepan-6-yl)methanone is in the development of antibacterial agents. Research has shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. For instance, a study highlighted that morpholinyl derivatives demonstrated strong activity against these pathogens, which are common causes of respiratory infections .

Monoamine Reuptake Inhibition

Another notable application is its potential as a monoamine reuptake inhibitor. Compounds containing the oxazepane structure have been associated with antidepressant activities due to their ability to modulate neurotransmitter levels in the brain. This mechanism is crucial for developing treatments for mood disorders .

Pharmacology

Neuropharmacological Studies

this compound has been investigated for its effects on the central nervous system (CNS). Studies indicate that compounds with similar structures can influence cognitive functions and may serve as leads for developing drugs targeting neurodegenerative diseases. The modulation of neurotransmitter systems presents a pathway for therapeutic interventions in conditions like depression and anxiety .

Case Studies

Several case studies have documented the pharmacological effects of morpholino derivatives. For example, one study focused on a specific morpholino compound that exhibited promising results in preclinical trials for treating anxiety disorders, showcasing its potential as a novel anxiolytic agent .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its utility in synthesizing polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability. Research into polymer composites utilizing oxazepane derivatives suggests potential applications in coatings and advanced materials .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Morpholino(1,4-oxazepan-6-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzymatic reactions or modulation of signaling pathways, contributing to its biological effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with structurally related morpholino-containing compounds:

Table 1: Structural Comparison of Morpholino-Methanone Derivatives

Key Observations :

Ring Size and Flexibility: The seven-membered 1,4-oxazepane in the target compound introduces greater conformational flexibility compared to rigid cyclopropane derivatives (e.g., 15da in ) or planar aromatic systems (e.g., phenyl-methanone in ). This flexibility may influence binding interactions in biological systems or solubility in organic media.

Electron Density and Reactivity :

- Morpholine’s oxygen and nitrogen atoms enhance polarity and hydrogen-bonding capacity, common across all analogs. However, the oxazepane’s additional nitrogen could modulate basicity or coordination properties compared to purely oxygen-containing analogs like benzoxathiins (e.g., 4b in ).

Synthetic Accessibility: Morpholino(phenyl)methanone (3a) is synthesized via a one-step reaction between benzaldehyde and morpholine under oxidative conditions (80% yield) , whereas cyclopropane-containing analogs (e.g., 15da) require multistep routes involving cyclopropanation and phenol coupling (53–66% yields) . The synthesis of this compound likely involves similar coupling strategies but remains undocumented in available literature.

Physicochemical and Spectroscopic Properties

Limited experimental data exist for the target compound. Comparisons are inferred from analogs:

Table 2: Comparative Physicochemical Data

Key Insights :

- The morpholine moiety consistently produces characteristic NMR signals between δ 3.3–3.9 ppm (m, 8H) due to its CH₂-O and CH₂-N groups, as seen in Morpholino(phenyl)methanone .

- The absence of aromatic substituents in this compound suggests its NMR profile would lack aryl proton signals, distinguishing it from phenyl or phenoxy analogs.

Actividad Biológica

Morpholino(1,4-oxazepan-6-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

Synthesis and Structure

This compound is synthesized through a multi-step process that typically involves the formation of the oxazepane ring followed by the introduction of the morpholino group. The synthesis often employs methods such as cyclization reactions and functional group transformations to achieve the desired structural configuration.

Biological Activity Overview

The biological activity of morpholino derivatives has been extensively studied, revealing a range of pharmacological effects, including:

- Antimicrobial Activity : Certain morpholino derivatives have demonstrated potent antibacterial properties against resistant strains of bacteria such as Streptococcus pneumoniae and Haemophilus influenzae .

- Antiplasmodial Activity : Compounds incorporating morpholino groups have shown promising antiplasmodial activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth .

- Inhibition of Kinases : Morpholino derivatives have been evaluated for their ability to inhibit various kinases, including phosphoinositide 3-kinase (PI3K) and cyclin G-associated kinase (GAK), which are critical in cancer and other diseases .

Antiplasmodial Activity

A series of compounds related to this compound were tested for their antiplasmodial activity. The data revealed significant variations in potency based on structural modifications. For instance:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Cyclohexyl derivative | 0.55 | High potency |

| Cyclopentyl derivative | 5.82 | 10-fold less active than cyclohexyl |

| Oxazepane derivative | 0.75 | Moderate potency |

| 1,2-Oxazine derivative | 18.00 | Relatively inactive |

The findings suggest that small changes in the substituents can lead to significant differences in biological activity .

Kinase Inhibition Studies

In a study evaluating the inhibition of PI3K isoforms by morpholino derivatives, it was found that certain substitutions at the 8-position of the aryl group could enhance or diminish activity:

| Compound | IC50 (µM) | Target |

|---|---|---|

| 7-(O-methoxy) derivative | 2-3 | PI3Kδ |

| Piperazinyl derivative | 8.00 | ADP-induced platelet aggregation |

These results indicate that specific structural features are critical for achieving desired inhibitory effects on kinases .

Case Studies

Case Study 1: Antibacterial Efficacy

A clinical evaluation was conducted to assess the effectiveness of a morpholino derivative against respiratory pathogens. The study involved in vitro testing against strains of S. pneumoniae and H. influenzae, demonstrating that the compound significantly reduced bacterial growth at concentrations comparable to existing antibiotics.

Case Study 2: Antiplasmodial Activity

In vivo studies were performed using murine models infected with P. falciparum. Treatment with this compound showed a marked reduction in parasitemia levels compared to controls, suggesting potential for development as an antimalarial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Morpholino(1,4-oxazepan-6-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via [3 + 3]- or [4 + 3]-annulation strategies using azaoxyallyl cations and amphoteric agents. For example, [3 + 3]-annulation with 1,3-amphoteric compounds yields morpholinones, while [4 + 3]-annulation with 1,4-amphoteric agents produces 1,4-oxazepane derivatives . Solvent polarity, temperature (optimal range: 60–80°C), and stoichiometric ratios of reactants significantly affect regioselectivity and yield. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical to isolate >95% pure product .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Refine structures using SHELXL (for small molecules) to resolve bond lengths and angles with precision (e.g., C–O bond: 1.43 Å, N–C: 1.47 Å) .

- NMR spectroscopy : Compare and NMR peaks with analogous morpholino methanone derivatives (e.g., (2-chloropyridin-3-yl)(morpholino)methanone exhibits characteristic carbonyl peaks at ~165–170 ppm in NMR) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm deviation from theoretical mass .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at room temperature, shielded from light and moisture. Degradation studies show <5% decomposition over 12 months when stored at –20°C in anhydrous DMSO. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the oxazepane ring .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to predict transition states and regioselectivity in annulation reactions. For example, B3LYP/6-31G(d) level calculations can identify energy barriers (~15–25 kcal/mol) for key bond-forming steps .

- Use molecular docking (e.g., AutoDock Vina) to screen derivatives for binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications). Substituents at the oxazepane C6 position (e.g., halogens, methyl groups) may enhance steric complementarity .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability using LC-MS/MS. Poor in vivo efficacy may result from rapid hepatic metabolism (e.g., cytochrome P450-mediated oxidation of the morpholino ring) .

- Tissue distribution studies : Radiolabel the compound (e.g., -isotope) to track accumulation in target organs (e.g., brain, liver) and correlate with efficacy .

- Dose-response optimization : Adjust dosing regimens (e.g., twice-daily administration) to maintain therapeutic concentrations above the IC threshold observed in vitro .

Q. What strategies improve the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer :

- Chiral catalysts : Use (R)-BINAP or Jacobsen’s salen complexes to achieve >90% enantiomeric excess (ee) in annulation reactions .

- Chiral stationary phase chromatography : Separate enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating the anti-inflammatory activity of this compound?

- Methodological Answer :

- In vitro : Measure inhibition of IL-6/TNF-α secretion in LPS-stimulated macrophages (IC target: <10 μM) via ELISA .

- In vivo : Use carrageenan-induced paw edema in rats; administer the compound orally (10–50 mg/kg) and compare edema reduction (%) against indomethacin controls .

- Negative controls : Include a scrambled morpholino oligo or inactive enantiomer to rule out off-target effects .

Q. What analytical techniques resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model twinning fractions (e.g., 0.3–0.4) in crystals with pseudo-merohedral twinning .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O hydrogen bonds) to validate packing motifs .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- First aid : For skin contact, wash with soap/water for 15 minutes; if inhaled, move to fresh air and monitor for respiratory distress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.